4-Benzyloxy-benzamidine
Overview
Description
4-Benzyloxy-benzamidine is an organic compound with the molecular formula C14H14N2O It is characterized by a benzamidine group attached to a benzyloxy substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-benzamidine typically involves the reaction of 4-benzyloxy-benzonitrile with ammonia or an amine under suitable conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway. For instance, the use of hydrochloric acid can facilitate the conversion of the nitrile group to the amidine group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitrile hydrogenation processes. This can be achieved using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere. The reaction conditions typically include elevated temperatures and pressures to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxy-benzamidine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C.
Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; halogenating agents like bromine (Br2) for bromination.
Major Products:
Oxidation: Benzyloxy-benzaldehyde or benzyloxy-benzoic acid.
Reduction: 4-Benzyloxy-benzylamine.
Substitution: 4-Nitro-benzyloxy-benzamidine or 4-Bromo-benzyloxy-benzamidine.
Scientific Research Applications
4-Benzyloxy-benzamidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting serine proteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-benzamidine involves its interaction with specific molecular targets, such as serine proteases. The amidine group can form hydrogen bonds with the active site residues of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Benzamidine: A simpler analog without the benzyloxy group, commonly used as a protease inhibitor.
4-Methoxy-benzamidine: Similar structure with a methoxy group instead of a benzyloxy group.
4-Hydroxy-benzamidine: Contains a hydroxy group instead of a benzyloxy group.
Uniqueness: 4-Benzyloxy-benzamidine is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
4-phenylmethoxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNUPEIKYOGSTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431586 | |
Record name | 4-BENZYLOXY-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31066-05-4 | |
Record name | 4-BENZYLOXY-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.